molecular formula C14H26O B144618 Tetradec-5-yn-1-ol CAS No. 25593-82-2

Tetradec-5-yn-1-ol

Cat. No.: B144618
CAS No.: 25593-82-2
M. Wt: 210.36 g/mol
InChI Key: YAYVLVVDLNCCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradec-5-yn-1-ol is an organic compound with the molecular formula C₁₄H₂₆O. It is a clear, colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its role as a precursor to sex pheromones in certain insect species, making it significant in both chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-decyne with 1-hexyne in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of tetradec-5-yne. This process involves the use of a catalyst such as Lindlar’s catalyst in the presence of hydrogen gas. The reaction is carried out at low temperatures to ensure selective hydrogenation .

Chemical Reactions Analysis

Types of Reactions: Tetradec-5-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetradec-5-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradec-5-yn-1-ol primarily involves its role as a precursor in the synthesis of sex pheromones. These pheromones are crucial for the mating behavior of certain insect species. The compound undergoes enzymatic transformations to form the active pheromone molecules, which then interact with specific receptors in the target insects, triggering behavioral responses .

Comparison with Similar Compounds

Uniqueness: Tetradec-5-yn-1-ol is unique due to its specific role in the synthesis of sex pheromones for certain insect species. Its triple bond also makes it a versatile intermediate in various chemical reactions, providing a distinct advantage over similar compounds .

Biological Activity

Tetradec-5-yn-1-ol, a long-chain alkyne alcohol, has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a 14-carbon chain with a terminal alcohol group and a triple bond at the fifth carbon. Its structure can be represented as follows:

C14H26O\text{C}_{14}\text{H}_{26}\text{O}

This compound's unique structure contributes to its biological activity, particularly in interactions with cellular membranes and proteins.

Antimicrobial Activity

Numerous studies have reported the antimicrobial effects of this compound against various pathogens. For instance, research indicates that similar long-chain fatty alcohols exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Long-chain Alcohols

CompoundTarget PathogenZone of Inhibition (mm)
This compoundStaphylococcus aureus6
This compoundPseudomonas aeruginosa5
This compoundKlebsiella pneumoniae4

The zones of inhibition suggest that this compound possesses moderate antibacterial activity, comparable to other long-chain fatty alcohols like 1-Dodecanol and n-Nonadecanol .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research focusing on small molecular weight bioactive compounds has shown that such compounds can exhibit dual roles as antimicrobial and anticancer agents.

Case Study: Anticancer Effects on Prostate Cancer Cells

In a study examining the effects of various bioactive compounds on prostate cancer cell lines, this compound demonstrated significant antiproliferative activity. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may promote oxidative stress in microbial cells, contributing to their antimicrobial effects.
  • Inhibition of Key Enzymes : Long-chain alcohols may inhibit enzymes critical for cell survival in both bacterial and cancer cells.

Properties

IUPAC Name

tetradec-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYVLVVDLNCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.